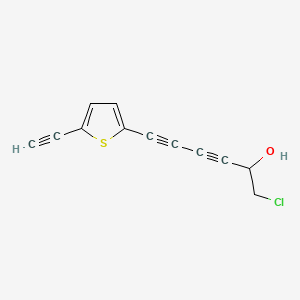
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol is a natural product found in Pterocaulon balansae, Pterocaulon rugosum, and other organisms .
Synthesis Analysis
The synthesis of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol is not well-documented in the literature. It is a natural product found in Pterocaulon balansae, Pterocaulon rugosum, and other organisms .Molecular Structure Analysis
The molecular formula of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol is C12H7ClOS. The molecular weight is 234.70 g/mol. The InChIKey is FGVSQYJMADNDRE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol is an oil. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Synthesis and Characterization
Research on related compounds often involves synthesis and characterization, exploring the chemical properties and potential applications of these molecules. For example, the synthesis and characterization of various chlorinated and ethynyl-substituted compounds have been reported, focusing on their antimicrobial activities or as intermediates for further chemical transformations. These studies contribute to the development of new materials and drugs by understanding the fundamental properties of such compounds.
Biological Evaluation
Some chlorinated and ethynyl-substituted compounds have been evaluated for their biological activities, including antimicrobial, antimalarial, and antioxidant activities. For instance, compounds synthesized with chlorine substituents have shown excellent antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Sherekar et al., 2022). Similarly, research on compounds with thiophene units and chloro substituents has led to insights into their antimalarial and antioxidant properties, opening avenues for therapeutic applications (Werbel et al., 1986).
Material Science Applications
Compounds containing ethynyl and thiophene groups, similar to the target molecule, have been investigated for their potential applications in material science, such as in polymer solar cells and as components in molecular electronics. These studies explore the electrical and optical properties of such compounds, aiming to develop new materials for electronic and photovoltaic applications (Hu et al., 2015).
Propriétés
IUPAC Name |
1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClOS/c1-2-11-7-8-12(15-11)6-4-3-5-10(14)9-13/h1,7-8,10,14H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSQYJMADNDRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C#CC#CC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702438 |
Source


|
| Record name | 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
CAS RN |
78876-53-6 |
Source


|
| Record name | 1-Chloro-6-(5-ethynyl-2-thienyl)-3,5-hexadiyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78876-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)
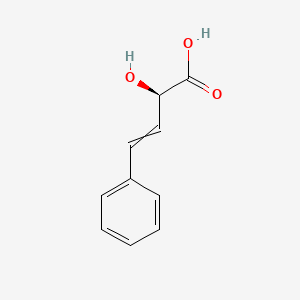
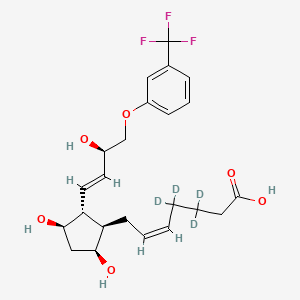
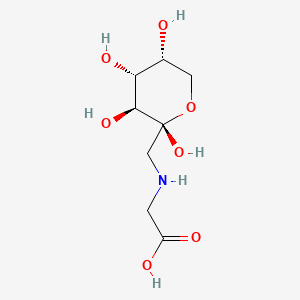


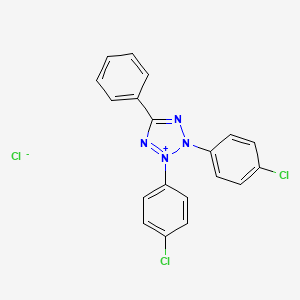
![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)